
Canesten HC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Canesten HC, also known as this compound, is a useful research compound. Its molecular formula is C43H47ClN2O5 and its molecular weight is 707.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Question
Q. What pharmacological parameters should guide in vitro experimental design for evaluating clotrimazole efficacy in Canesten HC against azole-resistant fungal strains?
Methodological Answer:
- Key Parameters :
- Minimum Inhibitory Concentration (MIC) : Use CLSI M27/M38 standards with modified RPMI-1640 media (pH 7.0 ± 0.1) to account for corticosteroid interference .
- Time-Kill Kinetics : Conduct time-lapse assays (0–48 hrs) with controlled temperature (35°C) and CO₂ (5%) to simulate physiological conditions .
- Synergy Testing : Apply checkerboard assays to quantify fractional inhibitory concentration (FIC) indices for clotrimazole-hydrocortisone interactions .
- Data Interpretation : Compare results against non-resistant strains using ANOVA with post-hoc Tukey tests (α=0.05). Report MIC fold changes and resistance breakpoints per EUCAST guidelines .
Advanced Research Question
Q. How can conflicting in vivo vs. ex vivo data on clotrimazole penetration in hyperkeratotic skin models be resolved?
Methodological Answer:
- Experimental Reconciliation Framework :
- Model Standardization : Use dermatomed human skin (300–500 μm thickness) with controlled hydration levels (TEWL <10 g/m²/hr) to reduce variability .
- Analytical Validation : Combine tape-stripping (TS) with confocal Raman spectroscopy to quantify stratum corneum penetration depth (±5 μm resolution) .
- Statistical Harmonization : Apply Bland-Altman analysis to assess agreement between models, reporting limits of agreement (LOA) and bias correction factors .
- Contradiction Mitigation : Discrepancies often arise from vehicle effects (e.g., cream vs. gel). Include vehicle-control arms and normalize data to baseline permeation rates .
Basic Research Question
Q. What statistical approaches are optimal for analyzing dose-response relationships in antifungal susceptibility studies for this compound?
Methodological Answer:
- Recommended Workflow :
- Nonlinear Regression : Fit log-dose vs. inhibition curves using four-parameter logistic models (variable slope) in GraphPad Prism or R .
- EC₅₀ Calculation : Report 95% confidence intervals (CI) with bootstrap resampling (n=2000 iterations) to address non-normality .
- Outlier Handling : Apply Grubbs’ test (α=0.01) to exclude aberrant replicates, ensuring ≤10% data exclusion .
- Reporting Standards : Adhere to CONSORT guidelines for transparency in effect size and power analysis (β≥0.8) .
Advanced Research Question
Q. What methodological challenges arise when comparing clotrimazole bioavailability via tape stripping vs. microdialysis?
Methodological Answer:
-
Comparative Limitations :
Parameter Tape Stripping Microdialysis Sampling Depth Stratum corneum (≤20 μm) Dermis (200–400 μm) Recovery Rate 60–80% (hydration-dependent) 15–30% (flow-rate dependent) Temporal Resolution Single time point Continuous (≤30 min intervals) -
Mitigation Strategies :
- Cross-validate using radiolabeled clotrimazole (¹⁴C tracing) in porcine skin models.
- Normalize data to stratum corneum thickness (optical coherence tomography) .
Basic Research Question
Q. How should batch-to-batch excipient variability be controlled in this compound formulation studies?
Methodological Answer:
- Quality Control Protocol :
- Excipient Profiling : Use HPLC-ELSD for lipid quantification (e.g., cetostearyl alcohol) with ≤5% batch variability .
- Accelerated Stability Testing : Store formulations at 25°C/60% RH for 6 months; monitor clotrimazole degradation via USP <905> uniformity of dosage units .
- Rheological Consistency : Measure viscosity (Brookfield viscometer, spindle #7, 10 rpm) with acceptance criteria of ±500 cP .
Advanced Research Question
Q. What experimental frameworks can elucidate molecular synergies between hydrocortisone and clotrimazole in this compound?
Methodological Answer:
- Integrated Workflow :
- Transcriptomic Profiling : Perform RNA-seq on C. albicans biofilms post-treatment (10 μg/mL clotrimazole + 0.5% hydrocortisone). Focus on ergosterol biosynthesis (ERG11) and anti-inflammatory genes (NF-κB pathway) .
- Molecular Dynamics : Simulate clotrimazole-CYP51 binding affinity (AutoDock Vina) with/without hydrocortisone to assess allosteric effects .
- In Vivo Correlation : Use murine candidiasis models with IL-6/IL-1β ELISA to quantify immunomodulatory effects .
Basic Research Question
Q. What quality control benchmarks ensure validity in long-term stability studies of compounded clotrimazole?
Methodological Answer:
- Critical Parameters :
- Potency : ≥90% label claim via USP <621> chromatography (C18 column, 50:50 methanol/water) .
- Preservative Efficacy : Challenge with P. aeruginosa and A. brasiliensis (USP <51>; ≥2-log reduction in 14 days) .
- pH Stability : Maintain 5.0–5.5 (±0.2) to prevent clotrimazole crystallization .
Advanced Research Question
Q. How can experimental designs differentiate vehicle effects from API efficacy in this compound formulations?
Methodological Answer:
- Three-Arm Study Design :
- Active Formulation : this compound (1% clotrimazole + 1% hydrocortisone).
- Vehicle Control : Excipients only (e.g., propylene glycol, cetostearyl alcohol).
- Positive Control : Clotrimazole monotherapy (1%) .
- Outcome Metrics :
- Primary: Mycological cure rate (day 14).
- Secondary: Transepidermal water loss (TEWL) reduction vs. erythema score (0–4 scale) .
Basic Research Question
Q. What ethical considerations govern clinical trials assessing this compound in pediatric populations?
Methodological Answer:
- Protocol Requirements :
- Informed Consent : Use age-adapted assent forms + parental consent (IRB-approved templates) .
- Safety Monitoring : Daily AE reporting for steroid-induced skin atrophy (ultrasound dermal thickness measurements) .
- Data Privacy : Anonymize patient IDs per HIPAA guidelines; restrict access to principal investigators .
Advanced Research Question
Q. Which computational models best predict dermal pharmacokinetics of clotrimazole in corticosteroid-containing formulations?
Methodological Answer:
-
Model Selection Criteria :
Model Strengths Limitations Compartmental (PK-Sim) Rapid systemic exposure prediction Underestimates stratum corneum retention Finite Element (COMSOL) Spatiotemporal resolution (≤10 μm) Computationally intensive -
Validation Requirement : Compare simulated vs. observed tape-stripping data (R² >0.85) .
属性
CAS 编号 |
90155-19-4 |
---|---|
分子式 |
C43H47ClN2O5 |
分子量 |
707.3 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)-diphenylmethyl]imidazole;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H17ClN2.C21H30O5/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19;1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h1-17H;9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t;14-,15-,16-,18+,19-,20-,21-/m.0/s1 |
InChI 键 |
MFXYQIHPQYSOHM-WPUDDCNKSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |
同义词 |
Canesten HC clotrimazole - hydrocortisone clotrimazole, hydrocortisone drug combination clotrimazole-hydrocortisone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。